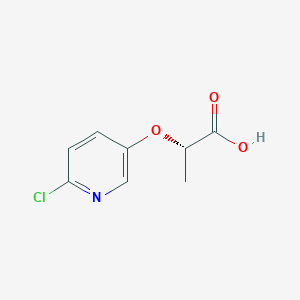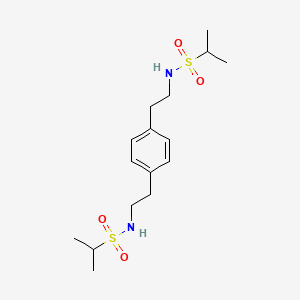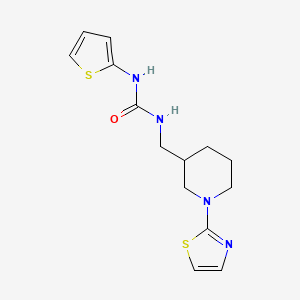
1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(thiophen-2-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the class of urea derivatives and is known to exhibit potent pharmacological effects.
Scientific Research Applications
Antiacetylcholinesterase Activity
Compounds similar to 1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(thiophen-2-yl)urea have been synthesized and assessed for antiacetylcholinesterase activity. A study by Vidaluc et al. (1995) reported that a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas showed potent inhibitory activities. These findings suggest potential applications in treating conditions like Alzheimer's disease where acetylcholinesterase inhibitors are relevant (Vidaluc et al., 1995).
Synthesis and Structural Study
Iriepa and Bellanato (2013) conducted a synthesis and structural study of tri-substituted ureas containing an N-methylpiperazine moiety along with phenyl and N-heterocyclic substituents. This research provides insights into the molecular structure and conformation of compounds related to 1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(thiophen-2-yl)urea (Iriepa & Bellanato, 2013).
Synthesis Under Microwave Irradiation
Li and Chen (2008) developed a method for synthesizing 1-(substituted)-3-(5-(substituted)-1,3,4-thiadiazol-2-yl) ureas using microwave irradiation. This efficient and fast synthesis method could have implications for the rapid production and testing of similar compounds in pharmaceutical research (Li & Chen, 2008).
Antimicrobial and Cytotoxicity Studies
Novel urea derivatives, such as 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea, were synthesized and evaluated for antimicrobial activity and cytotoxicity by Shankar et al. (2017). These compounds exhibited promising antimicrobial activity against various bacterial strains, and some showed significant cytotoxicity in preliminary studies (Shankar et al., 2017).
properties
IUPAC Name |
1-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS2/c19-13(17-12-4-2-7-20-12)16-9-11-3-1-6-18(10-11)14-15-5-8-21-14/h2,4-5,7-8,11H,1,3,6,9-10H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIHUYXLGUCLIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(thiophen-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

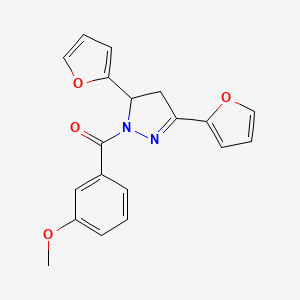
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2565209.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-methoxy-4-(methylsulfanyl)benzoate](/img/structure/B2565210.png)

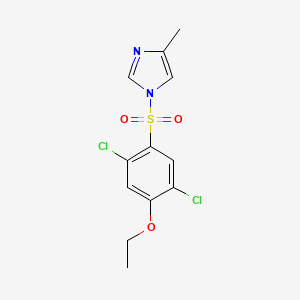
![N-(3-chlorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2565216.png)
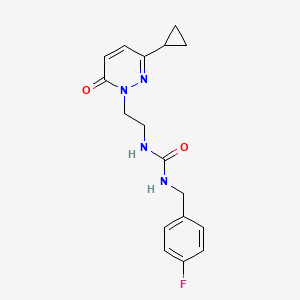


![(3R,5R)-5-Ethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid](/img/structure/B2565223.png)

![6-Chloro-N-[2-(4-ethylpiperazin-1-YL)ethyl]pyridine-2-carboxamide](/img/structure/B2565227.png)
